molecular formula C17H27NO6 B13644914 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate

1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate

Katalognummer: B13644914
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: ZFIMCUXAUBGYFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate is a chemical compound with a complex structure, often used in various scientific research applications. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate involves several steps. One common method includes the reaction of tert-butyl alcohol with 2,5-dioxopyrrolidin-1-yl nonanedioate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate involves its interaction with specific molecular targets and pathways. It can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and versatility in various chemical reactions, making it a valuable compound in multiple fields.

Eigenschaften

Molekularformel

C17H27NO6

Molekulargewicht

341.4 g/mol

IUPAC-Name

1-O-tert-butyl 9-O-(2,5-dioxopyrrolidin-1-yl) nonanedioate

InChI

InChI=1S/C17H27NO6/c1-17(2,3)23-15(21)9-7-5-4-6-8-10-16(22)24-18-13(19)11-12-14(18)20/h4-12H2,1-3H3

InChI-Schlüssel

ZFIMCUXAUBGYFU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCCCCCCC(=O)ON1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.